HMG-CoA

Übersicht

Beschreibung

3-Hydroxy-3-methylglutaryl coenzyme A, commonly referred to as HMG-CoA, is a crucial intermediate in the mevalonate pathway and ketogenesis. It plays a significant role in the biosynthesis of cholesterol and other isoprenoids. This compound is formed from acetyl coenzyme A and acetoacetyl coenzyme A by the enzyme this compound synthase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

HMG-CoA is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through the action of this compound synthase. The reaction involves the condensation of these two molecules to form this compound. The enzyme this compound reductase then catalyzes the reduction of this compound to mevalonate in an NADPH-dependent reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves microbial fermentation processes. Specific strains of microorganisms, such as Aspergillus species, are used to produce this compound reductase inhibitors, which are crucial for the biosynthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

HMG-CoA undergoes several types of chemical reactions, including:

Reduction: This compound is reduced to mevalonate by this compound reductase in the presence of NADPH.

Condensation: Acetyl coenzyme A and acetoacetyl coenzyme A condense to form this compound.

Common Reagents and Conditions

NADPH: Used as a reducing agent in the reduction of this compound to mevalonate.

This compound Synthase: Catalyzes the condensation of acetyl coenzyme A and acetoacetyl coenzyme A.

Major Products Formed

Mevalonate: Formed from the reduction of this compound.

Acetoacetate: Can be formed from the cleavage of this compound in ketogenesis.

Wissenschaftliche Forschungsanwendungen

HMG-CoA has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

HMG-CoA exerts its effects primarily through its role in the mevalonate pathway. The enzyme this compound reductase catalyzes the conversion of this compound to mevalonate, a crucial step in the biosynthesis of cholesterol. This enzyme is the target of statins, which inhibit its activity and thereby reduce cholesterol synthesis . The molecular targets and pathways involved include the regulation of low-density lipoprotein receptors and the modulation of cholesterol levels in the liver .

Vergleich Mit ähnlichen Verbindungen

HMG-CoA can be compared with other similar compounds, such as:

Acetyl Coenzyme A: A precursor in the synthesis of this compound.

Acetoacetyl Coenzyme A: Another precursor in the synthesis of this compound.

Mevalonate: The product of this compound reduction.

Uniqueness

This compound is unique due to its dual role in both the mevalonate pathway and ketogenesis. Its ability to be converted into mevalonate makes it a critical intermediate in cholesterol biosynthesis, while its cleavage can lead to the production of ketone bodies .

Biologische Aktivität

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a pivotal compound in various biological processes, particularly in cholesterol biosynthesis and the regulation of lipid metabolism. Its biological activity extends beyond lipid regulation, influencing cellular signaling pathways and exhibiting potential therapeutic applications in various diseases. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is an intermediate in the mevalonate pathway, which is essential for synthesizing cholesterol and other isoprenoids. The enzyme this compound reductase catalyzes the conversion of this compound to mevalonate, a crucial step in cholesterol synthesis. Statins, a class of drugs that inhibit this compound reductase, have been widely used to manage hyperlipidemia and reduce cardiovascular disease risk.

Biological Functions of this compound

- Cholesterol Synthesis : this compound plays a critical role in the biosynthesis of cholesterol. This process is vital for maintaining cell membrane integrity and synthesizing steroid hormones.

- Isoprenoid Production : Beyond cholesterol, this compound is involved in producing various isoprenoids, which are essential for post-translational modifications of proteins that regulate diverse cellular functions.

- Regulation of Gene Expression : Statins affect gene expression related to inflammation and apoptosis through their action on this compound reductase.

Table 1: Effects of Statins on Biological Activity

Cholesterol Regulation

This compound reductase inhibitors (statins) lower cholesterol levels by inhibiting the conversion of this compound to mevalonate. This leads to decreased cholesterol synthesis and increased expression of LDL receptors, enhancing the clearance of LDL from the bloodstream.

Anticancer Properties

Recent studies have highlighted the anticancer potential of statins by modulating various signaling pathways:

- Apoptosis Induction : Statins have been shown to promote apoptosis in various cancer types by activating pro-apoptotic factors and inhibiting anti-apoptotic signals.

- Cell Cycle Arrest : Many statins induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

- Synergistic Effects : Combination therapies with statins and chemotherapeutic agents have demonstrated enhanced efficacy against tumors, suggesting a potential role as adjuvants in cancer therapy.

Case Studies

- Colorectal Cancer : A study demonstrated that simvastatin prompted apoptosis in human colon cancer cells by inhibiting IGF-1 signaling pathways, highlighting its potential as a therapeutic agent in colorectal cancer management .

- Liver Cancer : Research indicated that pitavastatin significantly reduced tumor growth in liver cancer models by inducing cell cycle arrest and promoting apoptotic pathways .

- Lung Cancer : Atorvastatin was shown to inhibit lung adenocarcinoma cell proliferation through modulation of the MAPK/ERK signaling pathway, suggesting its utility in treating lung cancers resistant to conventional therapies .

Eigenschaften

IUPAC Name |

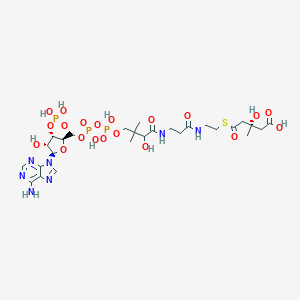

5-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABVTRNMFUVUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N7O20P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553-55-5 | |

| Record name | S-(hydrogen 3-hydroxy-3-methylglutaryl)coenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.